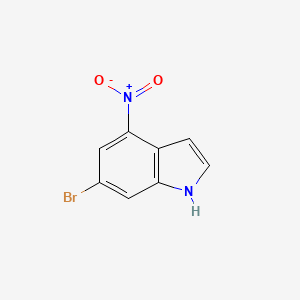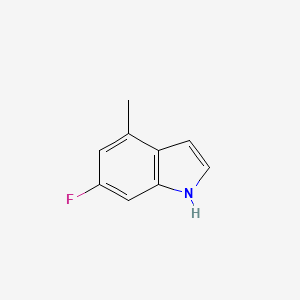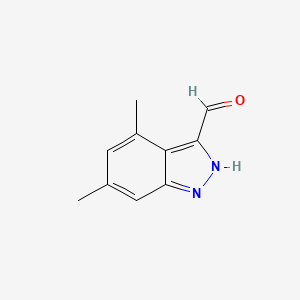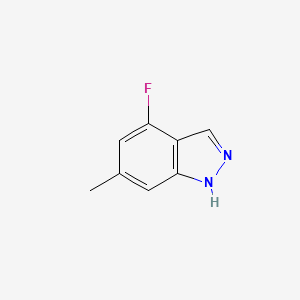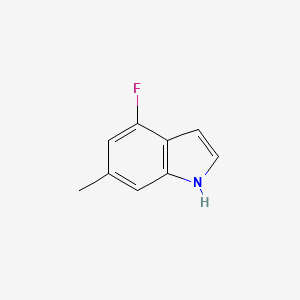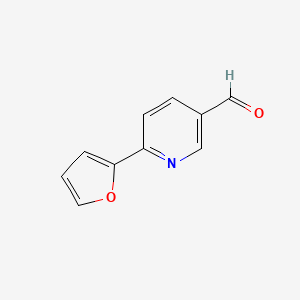
6-(Furan-2-yl)pyridine-3-carbaldehyde
Vue d'ensemble
Description
“6-(Furan-2-yl)pyridine-3-carbaldehyde” is a chemical compound with the molecular formula C10H7NO2 . It is used in various chemical reactions and has been the subject of several studies .
Synthesis Analysis
The synthesis of “6-(Furan-2-yl)pyridine-3-carbaldehyde” has been reported in the literature. One study presents a protocol for the one-step synthesis of the title compound in quantitative yield using adapted Vilsmeier conditions .
Molecular Structure Analysis
The molecular structure of “6-(Furan-2-yl)pyridine-3-carbaldehyde” has been determined by various spectroscopic techniques, including 1H-, 2H-, 13C-NMR-, as well as IR and Raman spectroscopy . The single crystal of the compound was detected by X-ray diffraction and the optimal molecular structure was determined by density functional theory (DFT) calculation and compared with the X-ray diffraction value .
Chemical Reactions Analysis
“6-(Furan-2-yl)pyridine-3-carbaldehyde” has been used in various chemical reactions. For example, it has been used in the synthesis of substituted pyridines with diverse functional groups via the remodeling of (Aza)indole/Benzofuran skeletons .
Physical And Chemical Properties Analysis
The physical and chemical properties of “6-(Furan-2-yl)pyridine-3-carbaldehyde” have been studied. It has been characterized by IR, and 1H and 13C NMR spectroscopy . More detailed information about its physical and chemical properties can be found on the PubChem database .
Applications De Recherche Scientifique
-
Multi-Component Syntheses of Spiro [furan-2,3′-indoline]-3-carboxylate Derivatives Using Ionic Liquid Catalysts
- Application: This research focuses on the synthesis of spiro [furan-2,3′-indoline]-3-carboxylate derivatives using ionic liquid catalysts .
- Method: The use of ultrasonic (US) irradiation led to the targeted products in high yields ranging from 80% to 98% .
- Results: The use of sulfuric acid and acetic acid as a Brønstedt catalyst did not yield the desired benchmark product .
-
Recent strategies in the synthesis of thiophene derivatives
- Application: Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors . They also have a prominent role in the advancement of organic semiconductors .
- Method: The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives .
- Results: Molecules with the thiophene ring system exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
-
Design, synthesis and biological activities of N-(furan-2-ylmethyl)-1H-indole-3-carboxamide derivatives
- Application: This research focuses on the development of novel indole scaffolds as anticancer agents targeting the epidemal growth factor receptor (EGFR) .
- Method: A series of N-(furan-2-ylmethyl)-1H-indole-3-carboxamide derivatives was designed and synthesized .
- Results: The cytotoxic activities of the target compounds were evaluated against three EGFR high-expressed cancer cell lines .
-
Furan Platform Chemicals Beyond Fuels and Plastics
- Application: This research discusses the manufacture and uses of furan platform chemicals (FPCs) directly available from biomass .
- Method: The study offers a brief look at the manufacture and uses of FPCs, including furfural and 5-hydroxy-methylfurfural .
- Results: The article discusses the difficulties encountered when a secondary FPC, 2,5-furandicarboxylic acid, moves from the lab to large-scale manufacture .
-
The Molecular Diversity of 1H-Indole-3-Carbaldehyde Derivatives
- Application: This review highlights the recent applications of 1H-indole-3-carbaldehyde in inherently sustainable multicomponent reactions .
- Method: The review provides an overview of the field that awaits further exploitation in the assembly of pharmaceutically interesting scaffolds .
- Results: The review discusses the synthesis of active molecules and the role of 1H-indole-3-carbaldehyde and its derivatives as essential and efficient chemical precursors for generating biologically active structures .
-
Synthesis of 3-Aryl-3-(Furan-2-yl) Propionic Acids
- Application: These compounds and their derivatives are widely used for the synthesis of many fine chemicals, pharmaceuticals, polymers, resins, solvents, adhesives, fungicides, paints, antifreezes, fuels, and others .
- Method: The synthesis of these compounds involves various chemical reactions .
- Results: The synthesized compounds are used in a wide range of applications in the chemical industry .
-
Syntheses and Applications of 1,2,3-Triazole-Fused Pyrazines and Pyridazines
- Application: This research discusses the synthesis and applications of 1,2,3-triazole-fused pyrazines and pyridazines .
- Method: The research details several methods for constructing these heterocyclic ring systems, including cyclizing a heterocyclic diamine with a nitrite or reacting hydrazine hydrate with dicarbonyl 1,2,3-triazoles .
- Results: These heterocycles have found applications in medicinal chemistry (c-Met inhibition or GABA A modulating activity), as fluorescent probes, and as structural units of polymers .
-
Multi-Component Syntheses of Spiro [furan-2,3′-indoline]-3-carboxylate Derivatives Using Ionic Liquid Catalysts
- Application: This research focuses on the synthesis of spiro [furan-2,3′-indoline]-3-carboxylate derivatives using ionic liquid catalysts .
- Method: The use of ultrasonic (US) irradiation led to the targeted products in high yields ranging from 80% to 98% .
- Results: The use of sulfuric acid and acetic acid as a Brønstedt catalyst did not yield the desired benchmark product .
-
Theoretical and molecular mechanistic investigations of novel (3-(furan …
- Application: This research discusses the wide range of biological applications of pyrazoles, which are nitrogen-containing heterocycles .
- Method: The research details the synthesis and investigation of novel furan compounds .
- Results: These compounds have shown various biological activities including anticancer, anti-inflammatory, anticonvulsant, antioxidant, and antimicrobial activities .
-
Design, synthesis and biological activities of N-(furan-2-ylmethyl)-1H …
- Application: This research focuses on the development of novel indole scaffolds as anticancer agents targeting the epidemal growth factor receptor (EGFR) .
- Method: A series of N-(furan-2-ylmethyl)-1H-indole-3-carboxamide derivatives was designed and synthesized .
- Results: The cytotoxic activities of the target compounds were evaluated against three EGFR high-expressed cancer cell lines .
Orientations Futures
The future directions for the study of “6-(Furan-2-yl)pyridine-3-carbaldehyde” could include further investigation into its synthesis, characterization, and potential applications. More research is needed to fully understand its mechanism of action and to explore its potential use in various chemical reactions .
Propriétés
IUPAC Name |
6-(furan-2-yl)pyridine-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO2/c12-7-8-3-4-9(11-6-8)10-2-1-5-13-10/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHHAYCIYWCFECO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=NC=C(C=C2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80646960 | |
| Record name | 6-(Furan-2-yl)pyridine-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80646960 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(Furan-2-yl)pyridine-3-carbaldehyde | |
CAS RN |
886851-42-9 | |
| Record name | 6-(2-Furanyl)-3-pyridinecarboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=886851-42-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-(Furan-2-yl)pyridine-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80646960 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



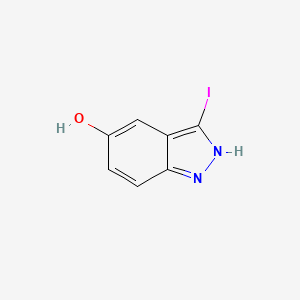
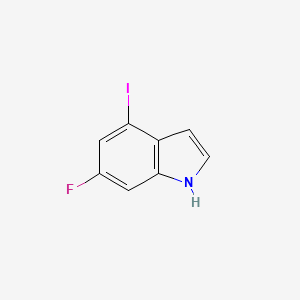
![N-[(3R,4R)-1-Benzyl-4-[(2-chloroacetyl)amino]pyrrolidin-3-yl]-2-chloroacetamide](/img/structure/B1343663.png)
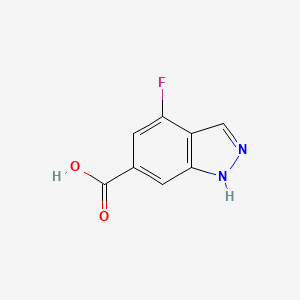


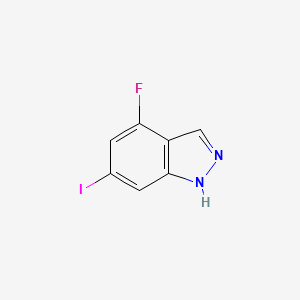
![5-Fluoro-1H-pyrrolo[3,2-b]pyridine](/img/structure/B1343682.png)
![5-Fluoro-1H-pyrrolo[3,2-b]pyridin-2(3H)-one](/img/structure/B1343683.png)
